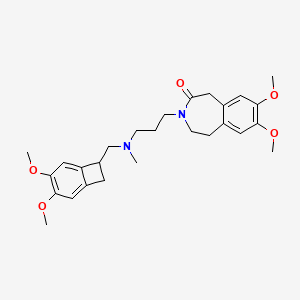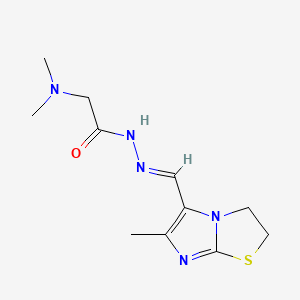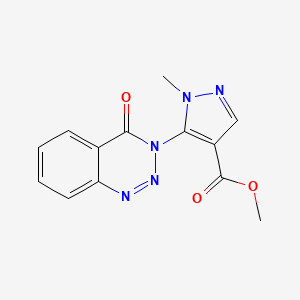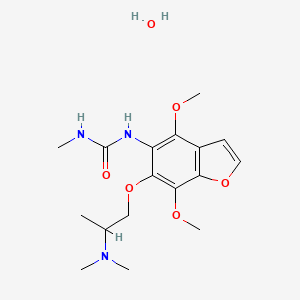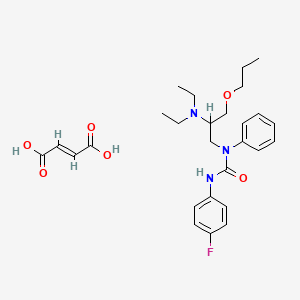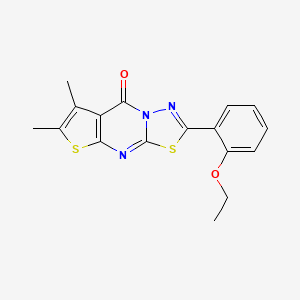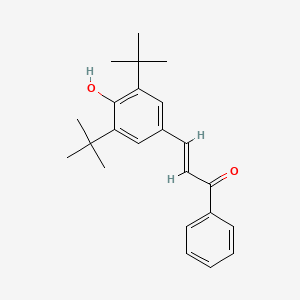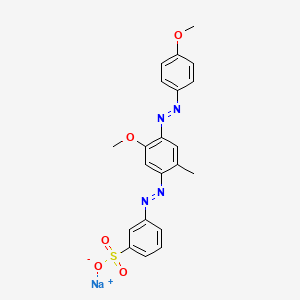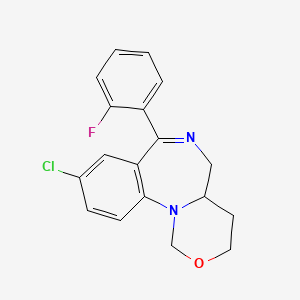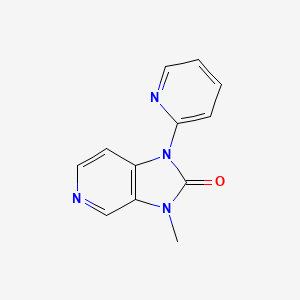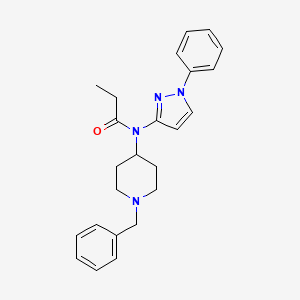
N-(1-benzyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)propanamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)propanamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Pyrazole Formation: The pyrazole ring is synthesized separately through a condensation reaction involving hydrazine and an appropriate diketone.
Coupling Reaction: The benzylated piperidine and the pyrazole are coupled together using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the piperidine or pyrazole rings.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-benzyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)propanamide would depend on its specific biological target. Generally, compounds of this class may interact with receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)acetamide
- N-(1-benzyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)butanamide
Uniqueness
N-(1-benzyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)propanamide is unique due to its specific combination of the piperidine and pyrazole rings, which may confer distinct pharmacological properties compared to its analogs. The length of the propanamide chain can also influence its biological activity and interaction with molecular targets.
Properties
CAS No. |
425644-23-1 |
|---|---|
Molecular Formula |
C24H28N4O |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-N-(1-phenylpyrazol-3-yl)propanamide |
InChI |
InChI=1S/C24H28N4O/c1-2-24(29)28(23-15-18-27(25-23)21-11-7-4-8-12-21)22-13-16-26(17-14-22)19-20-9-5-3-6-10-20/h3-12,15,18,22H,2,13-14,16-17,19H2,1H3 |
InChI Key |
XJUIZEPFEYRBCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CC2=CC=CC=C2)C3=NN(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


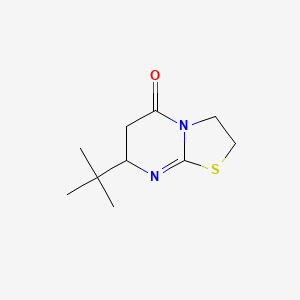
![[3H]methoxy-PEPy](/img/structure/B15191061.png)

